molecular formula C17H25N5O5 B11831527 Ala-Ala-Asn-PAB

Ala-Ala-Asn-PAB

Cat. No.: B11831527
M. Wt: 379.4 g/mol
InChI Key: VPXFRPRRAXTBSH-KWBADKCTSA-N
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Description

Ala-Ala-Asn-PAB is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs by forming peptide-drug conjugates. These conjugates can be cleaved by cellular proteases, releasing the cytotoxic drugs in their active form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ala-Asn-PAB involves the formation of peptide bonds between alanine, asparagine, and p-aminobenzyl (PAB). The process typically includes the following steps:

    Peptide Bond Formation: The amino acids alanine and asparagine are sequentially coupled using standard peptide synthesis techniques.

    Attachment of PAB: The PAB moiety is then attached to the peptide chain through a condensation reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ala-Ala-Asn-PAB primarily undergoes cleavage reactions facilitated by cellular proteases. These reactions are crucial for the release of the active cytotoxic drugs in ADCs.

Common Reagents and Conditions

The cleavage of this compound is typically carried out under physiological conditions, where cellular proteases are active. The presence of these enzymes ensures the selective and efficient release of the drug.

Major Products Formed

The major products formed from the cleavage of this compound are the active cytotoxic drugs and the peptide fragments. These products are essential for the therapeutic efficacy of ADCs .

Scientific Research Applications

Ala-Ala-Asn-PAB has broad applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

The mechanism of action of Ala-Ala-Asn-PAB involves its cleavage by cellular proteases. Upon cleavage, the active cytotoxic drug is released, which then exerts its therapeutic effects. The molecular targets and pathways involved in this process include:

Comparison with Similar Compounds

Ala-Ala-Asn-PAB is unique in its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs. Similar compounds include:

    Valine-Citrulline-PAB: Another peptide cleavable linker used in ADCs.

    Azido-PEG5-Ala-Ala-Asn-PAB: A cleavable PEG linker used in the synthesis of ADCs.

These compounds share similar functionalities but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C17H25N5O5

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide

InChI

InChI=1S/C17H25N5O5/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26)/t9-,10-,13-/m0/s1

InChI Key

VPXFRPRRAXTBSH-KWBADKCTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N

Origin of Product

United States

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